Ammonium, pentamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide

Description

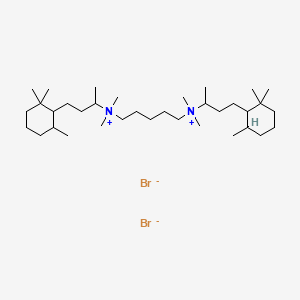

Ammonium, pentamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) is a quaternary ammonium salt characterized by a pentamethylene (five-carbon) chain bridging two dimethylammonium groups. Each ammonium center is further substituted with a 1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl chain, imparting significant steric bulk and lipophilicity. The molecular formula is inferred as C₃₃H₆₄N₂Br₂, with a molecular weight of approximately 690.76 g/mol (based on structural analogs).

Properties

CAS No. |

66827-14-3 |

|---|---|

Molecular Formula |

C35H72Br2N2 |

Molecular Weight |

680.8 g/mol |

IUPAC Name |

5-[dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]pentyl-dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dibromide |

InChI |

InChI=1S/C35H72N2.2BrH/c1-28-18-16-24-34(5,6)32(28)22-20-30(3)36(9,10)26-14-13-15-27-37(11,12)31(4)21-23-33-29(2)19-17-25-35(33,7)8;;/h28-33H,13-27H2,1-12H3;2*1H/q+2;;/p-2 |

InChI Key |

YJTPVDBFPNMAMJ-UHFFFAOYSA-L |

Canonical SMILES |

CC1CCCC(C1CCC(C)[N+](C)(C)CCCCC[N+](C)(C)C(C)CCC2C(CCCC2(C)C)C)(C)C.[Br-].[Br-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Differences and Implications

In contrast, the trimethylene bridge in Analog 1 reduces conformational freedom, as evidenced by its lower predicted collision cross-section (CCS = 228.4 Ų for [M+H]+ adducts) . The hexamethylene bridge in Analog 2 further increases chain flexibility, likely enhancing membrane penetration in biological systems .

Substituent Effects: The 2,2,6-trimethylcyclohexyl group in the target and Analog 1 contributes to high lipophilicity (logP > 6 estimated), favoring nonpolar environments. Analog 2’s cyclohexenyl group introduces unsaturation, lowering steric hindrance but increasing susceptibility to oxidation . Analog 3 lacks bulky substituents, resulting in rapid diffusion in aqueous media .

Hydration and Solubility :

- Analog 2 is supplied as a hydrate (97% purity), suggesting moderate water solubility, while the target and Analog 1 are likely sparingly soluble due to their hydrophobic substituents .

Notes on Data Limitations

- The target compound’s exact molecular weight, CCS, and solubility data are unavailable in the provided evidence; comparisons rely on structural inferences.

- Further experimental studies (e.g., toxicity assays, solubility tests) are required to validate hypothesized applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.